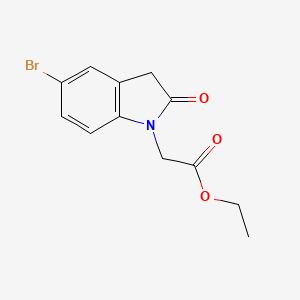

Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(5-bromo-2-oxo-3H-indol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO3/c1-2-17-12(16)7-14-10-4-3-9(13)5-8(10)6-11(14)15/h3-5H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXLHNGJLQWKQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)CC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60639855 | |

| Record name | Ethyl (5-bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60639855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881608-39-5 | |

| Record name | Ethyl (5-bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60639855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Chemical Reactions and Transformations

Reaction Pathway Elucidation for Esterification and N-Alkylation

The introduction of the ethyl acetate (B1210297) moiety onto the nitrogen of 5-bromooxindole (B1268455) is a classic example of N-alkylation. This transformation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. youtube.com The reaction pathway can be dissected into two principal steps.

First, the nitrogen-hydrogen (N-H) bond of the 5-bromooxindole precursor must be deprotonated to enhance its nucleophilicity. youtube.com The acidity of the N-H group in indoles and oxindoles is significantly higher than that of simple amines, with a pKa around 16-17, making deprotonation feasible with a sufficiently strong base. youtube.com Sodium hydride (NaH) is a commonly employed base for this purpose. It abstracts the proton from the nitrogen atom, leading to the formation of a highly reactive nucleophilic species, the 5-bromooxindolide anion. youtube.com

The second step involves the nucleophilic attack of this anion on an electrophilic carbon source, in this case, ethyl bromoacetate (B1195939). The reaction follows a concerted SN2 pathway where the nitrogen nucleophile attacks the carbon atom bearing the bromine atom, from the side opposite to the carbon-bromine bond (a "backside attack"). masterorganicchemistry.com Simultaneously, the carbon-bromine bond breaks, and the bromide ion is expelled as the leaving group. youtube.com This single, concerted step results in the formation of the new nitrogen-carbon bond, yielding the final product, Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate. masterorganicchemistry.comlibretexts.org Because the electrophile, ethyl bromoacetate, is a primary halide with no beta-hydrogens, the competing E2 elimination reaction is not a possibility. youtube.com

| Base | Electrophile | Solvent | General Conditions |

|---|---|---|---|

| Sodium Hydride (NaH) | Alkyl Halides (e.g., Ethyl Bromoacetate) | DMF, THF | Anhydrous conditions, often at room temperature or slightly elevated temperatures. youtube.comresearchgate.net |

| Potassium Carbonate (K₂CO₃) | Alkyl Halides | Acetone, Acetonitrile (B52724) | Often used for less acidic substrates or under milder conditions. |

| Cesium Carbonate (Cs₂CO₃) | Alkyl Halides | DMF, Acetonitrile | Highly effective base, often leading to better yields and regioselectivity. researchgate.net |

| Potassium tert-butoxide (t-BuOK) | Alkyl Halides | THF, DMSO | A strong, non-nucleophilic base suitable for creating the anion. nih.gov |

Mechanistic Understanding of Ring Functionalization (e.g., Bromination)

The synthesis of the precursor, 5-bromooxindole, involves the introduction of a bromine atom onto the oxindole aromatic ring. This is achieved through an electrophilic aromatic substitution reaction. The mechanism is governed by the directing effects of the substituents already present on the benzene (B151609) ring portion of the molecule.

The oxindole ring system contains an amide group fused to the aromatic ring. The lone pair of electrons on the amide nitrogen atom is delocalized into the benzene ring, making it an activating group and an ortho, para-director. Conversely, the amide carbonyl group is electron-withdrawing. The net effect is that the positions ortho (position 7) and para (position 5) to the nitrogen atom are electronically enriched and thus susceptible to attack by an electrophile.

The reaction proceeds via a stepwise mechanism. nih.gov

Generation of Electrophile : An electrophilic bromine species, often written as Br⁺, is generated. This can be accomplished using molecular bromine (Br₂) in the presence of a Lewis acid catalyst or by using alternative brominating agents like N-Bromosuccinimide (NBS). acsgcipr.org

Nucleophilic Attack and Formation of the Sigma Complex : The electron-rich aromatic ring attacks the electrophilic bromine. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma (σ) complex. nih.govresearchgate.net Due to the directing effect of the nitrogen atom, the bromine can add at either the 5- or 7-position, but the 5-position (para) is generally favored to minimize steric hindrance from the adjacent five-membered ring.

Deprotonation : In the final step, a base (which can be the solvent or the counter-ion of the catalyst) removes a proton from the carbon atom that bears the new bromine atom. This restores the aromaticity of the ring and yields the stable 5-bromooxindole product. nih.gov

The regioselectivity of this reaction is critical, and theoretical calculations have been used to analyze the positional selectivity in electrophilic aromatic brominations, confirming that product distribution is controlled by the stability of the intermediate arenium ion. nih.govresearchgate.net

Studies on Intermediates and Transition States

The detailed study of reaction mechanisms involves identifying and characterizing the transient species—intermediates and transition states—that occur along the reaction coordinate.

For the N-alkylation step, the primary intermediate is the 5-bromooxindolide anion . This species is formed after deprotonation and is a planar, resonance-stabilized anion that is a potent nucleophile. The reaction then proceeds through a well-defined SN2 transition state . In this state, the central carbon atom of the ethyl acetate moiety temporarily adopts a five-coordinate, trigonal bipyramidal geometry. masterorganicchemistry.com The incoming nitrogen nucleophile and the outgoing bromide leaving group occupy the two apical positions, while the other three substituents lie on a plane between them. libretexts.org This is the highest energy point along the reaction pathway for this step. libretexts.org

For the formation of the oxindole ring itself, multiple synthetic routes exist, each with unique intermediates.

Palladium-Catalyzed Cyclization : Modern methods often employ palladium catalysis to construct the oxindole ring from precursors like α-chloroacetanilides. acs.orgorganic-chemistry.org The mechanism involves several key intermediates. The catalytic cycle is typically initiated by the oxidative addition of the α-chloro amide to a Pd(0) complex, forming a Pd(II) enolate intermediate. acs.org This is followed by an intramolecular C-H activation or electrophilic aromatic substitution step to form a six-membered palladacycle intermediate . acs.org The final product is then released via reductive elimination, which regenerates the active Pd(0) catalyst. Mechanistic studies indicate that the oxidative addition is often the rate-limiting step. acs.org

Radical Cyclization : Alternative routes utilize radical reactions. wikipedia.org In these syntheses, a radical is generated on the side chain of an N-arylacrylamide precursor. rsc.orgrsc.org This radical then undergoes an intramolecular cyclization by attacking the aromatic ring. This attack, typically an exo cyclization, forms a new five-membered ring and a cyclohexadienyl radical intermediate . rsc.org This intermediate is not aromatic and must be oxidized in a subsequent step to lose a hydrogen radical and form the final, stable oxindole product, thereby restoring aromaticity. Density functional theory (DFT) studies have been employed to explore these radical pathways, sometimes revealing unexpected cationic intermediates following the initial radical steps. rsc.org

| Reaction Step | Species Type | Description | Key Characteristics |

|---|---|---|---|

| N-Alkylation | Intermediate | 5-Bromooxindolide Anion | Planar, resonance-stabilized, strong nucleophile. youtube.com |

| N-Alkylation | Transition State | SN2 Transition State | Trigonal bipyramidal geometry at carbon; high-energy, concerted process. masterorganicchemistry.comlibretexts.org |

| Ring Bromination | Intermediate | Arenium Ion (σ-complex) | Resonance-stabilized carbocation; aromaticity is temporarily lost. nih.gov |

| Oxindole Synthesis (Pd-cat.) | Intermediate | Palladacycle | Cyclic organopalladium species formed via intramolecular C-H activation. acs.org |

| Oxindole Synthesis (Radical) | Intermediate | Cyclohexadienyl Radical | Non-aromatic radical formed after intramolecular cyclization onto the benzene ring. rsc.org |

Derivatives and Structural Modifications of Ethyl 2 5 Bromo 2 Oxoindolin 1 Yl Acetate

Design Principles for Novel Analogues

The rational design of new analogues of Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate is guided by established principles of medicinal and synthetic chemistry. Modifications are strategically introduced to explore and optimize the molecule's chemical and biological characteristics. Key areas for modification include the C-3 position of the oxindole (B195798) ring, the N-acetic acid ester side chain, and the substitution pattern on the aromatic ring.

The C-3 position of the oxindole ring is a critical site for introducing structural diversity. The methylene (B1212753) group at this position is reactive and can be functionalized through various synthetic methods. This allows for the introduction of a wide array of substituents, significantly altering the steric and electronic properties of the molecule. The functionalization at this position has been a long-standing focus of research, historically utilizing reactions like the Friedel-Crafts reaction. rsc.org More contemporary methods generate a reactive alkylideneindolenine intermediate, which can then react with nucleophiles to yield C-3 functionalized products. rsc.org

Common modifications include:

Hydroxylation: The introduction of a hydroxyl group can create a chiral center and a potential hydrogen bonding site. Catalytic enantioselective hydroxylation of 3-substituted oxindoles has been achieved using phase-transfer catalysts with molecular oxygen or using chiral Lewis acid catalysts. juniperpublishers.com

Alkylation and Arylation: Introducing alkyl or aryl groups at the C-3 position can enhance lipophilicity and introduce new interaction points. Direct C-3 alkylation can be challenging, as reactions with simple alkyl halides can lead to mixtures of products or dialkylation. nih.gov However, methods using borane (B79455) catalysts like B(C₆F₅)₃ have been developed for the mono-alkylation of oxindoles. nih.gov

Knoevenagel Condensation: The ketone at the C-2 position can activate the adjacent C-3 methylene protons, allowing for condensation reactions with aldehydes or ketones. For instance, isatin (B1672199), a related oxindole derivative, undergoes Knoevenagel condensation with active methylene compounds like ethyl cyanoacetate (B8463686) to form α,β-unsaturated systems at the C-3 position. nih.gov These products can serve as intermediates for further synthesis. nih.gov

Table 1: Examples of C-3 Position Modifications on the Oxindole Scaffold

| Modification Type | Reagents/Conditions | Resulting Structure/Intermediate | Reference |

|---|---|---|---|

| Hydroxylation | TEMPO, O₂ (air), THF, room temperature | 3-hydroxy-2-oxindoles | juniperpublishers.com |

| Methylation | B(C₆F₅)₃ catalyst, 1,2,2,6,6-pentamethylpiperidine (PMP) | 3-methyl-2-oxindoles | nih.gov |

| Condensation | Isatin with Ethyl Cyanoacetate | Ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate | nih.gov |

| Ring Expansion | LiHMDS on 3-iodomethylene derivatives | Quinolinones | acs.org |

The N-1 position of the oxindole ring is substituted with an ethyl acetate (B1210297) group in the parent compound. This substituent can be varied to modulate the molecule's properties. Replacing or modifying the N-substituent is a common strategy in the design of new analogues. For example, the N-benzyl group has been shown to be well-suited for certain intramolecular arylation reactions leading to oxindoles. juniperpublishers.com In other contexts, N-acyl groups like N-(trifluoroacetyl) or N-methanesulfonyl have been used as protecting groups that decrease the basicity of the aniline (B41778) nitrogen during indole (B1671886) synthesis, which can later be removed under basic conditions. luc.edu

In a study focused on developing anticancer agents, a series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones were synthesized, highlighting the use of an N-benzyl group in place of the N-acetate moiety. mdpi.com The synthesis of related N-substituted pyrazoles has also been explored, where N-alkylation was confirmed over O-alkylation through spectroscopic and X-ray diffraction techniques. nih.gov

Table 2: Examples of N-Substituent Variations on the Indoline Scaffold

| N-Substituent | Synthetic Context | Purpose/Outcome | Reference |

|---|---|---|---|

| N-benzyl | Synthesis of 1-benzyl-5-bromoindolin-2-one derivatives | Core scaffold for novel anticancer agents | mdpi.com |

| N-(trifluoroacetyl) | Indole synthesis from anilino acetals | Decreases nitrogen basicity, stabilizes indole product | luc.edu |

| N-methanesulfonyl | Indole synthesis from N-(2,2-diethoxyethyl)anilines | Activating group for cyclization, removable by hydrolysis | luc.edu |

The parent compound features a bromine atom at the C-5 position of the aryl ring. This substitution pattern can be altered to fine-tune the electronic nature and steric profile of the molecule. The type of halogen and its position on the ring can be varied. For example, research into oxindole synthesis has utilized fluoro- and chloro-substituted anilides, indicating that different halogens can be readily incorporated into the final structure. organic-chemistry.org Studies have shown that fluoro-substituted anilides are particularly effective in transition-metal-free intramolecular α-arylation reactions to form oxindoles. organic-chemistry.org

The presence and position of substituents are critical. The synthesis of 5-substituted indoles from N-(trifluoroacetyl)-α-anilino acetals was successful, but the same method failed for 7-substituted indoles or for substrates with electron-withdrawing groups like bromine under certain conditions. luc.edu In the development of spirooxindole derivatives, various substituted isatins, including 5-fluoro, 5-bromo, and 6-bromo variants, have been used as starting materials, demonstrating the feasibility of modifying the aryl substitution pattern. mdpi.com The investigation into 5-bromo derivatives of indole phytoalexins suggests that this specific substitution can influence antiproliferative activities. beilstein-archives.org

Table 3: Examples of Aryl Moiety Substitution in Oxindole/Indole Synthesis

| Substituent | Position | Synthetic Context/Observation | Reference |

|---|---|---|---|

| Fluoro | Varies | Effective in transition-metal-free oxindole synthesis via SNAr pathway | organic-chemistry.org |

| Chloro | Varies | Used in base-promoted oxindole synthesis, lower yields than fluoro analogues | organic-chemistry.org |

| Bromo | 5 or 6 | Common starting material for spirooxindoles and other bioactive derivatives | mdpi.combeilstein-archives.org |

| Methyl | 5 | Successfully synthesized via cyclization of N-(trifluoroacetyl)-α-anilino acetals | luc.edu |

Chemical Transformations of the Ester and Bromine Functionalities

The ethyl ester and the bromine atom are key functional handles that allow for a wide range of secondary chemical transformations, further expanding the chemical space accessible from this compound.

The ethyl ester group is susceptible to nucleophilic acyl substitution, primarily hydrolysis and amidation. These reactions convert the ester into a carboxylic acid or various amide derivatives, respectively.

Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to the corresponding carboxylic acid, 2-(5-bromo-2-oxoindolin-1-yl)acetic acid. This transformation introduces a polar, acidic functional group that can alter the molecule's solubility and biological interactions.

Amidation/Hydrazide Formation: The ester can react with amines or hydrazine (B178648) to form amides or hydrazides. This transformation is a key step in the synthesis of more complex derivatives. For example, intermediate esters of 2-(2-oxoindolin-1-yl)acetate were reacted with hydrazine hydrate (B1144303) in ethanol (B145695) to produce the corresponding acetohydrazides in high yield. nih.gov These hydrazides were then condensed with various aldehydes or isatins to create large libraries of potential anticancer agents. nih.gov General studies on the aminolysis and hydrolysis of related esters aim to tune leaving group properties to favor the desired aminolysis over the competing hydrolysis reaction. beilstein-journals.org

Table 4: Reactions at the N-1 Acetoacetate Ester Group

| Reaction Type | Reagent | Product Type | Reference |

|---|---|---|---|

| Hydrolysis | Aqueous acid or base (e.g., LiOH, NaOH) | 2-(5-bromo-2-oxoindolin-1-yl)acetic acid | beilstein-journals.org |

| Hydrazinolysis (Amidation) | Hydrazine hydrate (NH₂NH₂·H₂O) | 2-(5-bromo-2-oxoindolin-1-yl)acetohydrazide | nih.gov |

The bromine atom on the aromatic ring is a versatile functional group, primarily serving as a handle for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse aryl, alkyl, or other functional groups at the C-5 position.

Common cross-coupling reactions include:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. This is a widely used method for introducing new aryl or vinyl groups.

Stille Coupling: This reaction involves the coupling of the aryl bromide with an organostannane reagent, catalyzed by palladium. It has been used to produce 3-substituted 5-bromo-2-pyrones from a stannylated pyrone and an aryl halide, demonstrating the principle's applicability. researchgate.net

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a new C-C bond, resulting in a substituted alkene at the C-5 position.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new C-N bond, introducing an amino group at the C-5 position.

Studies on dibromoquinolines have explored the regioselectivity of Suzuki couplings, showing that one bromine can be selectively coupled over another under specific conditions, which is a relevant principle for molecules with multiple halogen sites. nih.gov The cross-coupling of 1,1-dibromoethylenes with organometallic reagents is another example showcasing the utility of C-Br bonds in forming complex structures like conjugated enediynes. nih.gov

Table 5: Potential Cross-Coupling Reactions at the C-5 Bromine Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Reference Principle |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/vinyl boronic acid (R-B(OH)₂) | Pd(PPh₃)₄, base (e.g., K₂CO₃) | C-C (Aryl-Aryl) | nih.gov |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | C-C (Aryl-Aryl/Vinyl) | researchgate.net |

| Heck Coupling | Alkene (R-CH=CH₂) | Pd(OAc)₂, PPh₃, base | C-C (Aryl-Vinyl) | nih.gov |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, phosphine (B1218219) ligand, base | C-N (Aryl-Amine) | nih.gov |

Cyclization Reactions for Fused Heterocycles

The strategic positioning of reactive functional groups in this compound, namely the electrophilic C3-carbonyl group of the oxindole core and the ester functionality on the N1-substituent, provides a versatile platform for the construction of various fused heterocyclic systems. These reactions are of significant interest in medicinal chemistry for the synthesis of novel polycyclic scaffolds. Key cyclization strategies include intramolecular reactions that involve the N-acetyl group and intermolecular condensations with binucleophiles, leading to the formation of new rings fused to the indole nucleus.

One prominent pathway for constructing fused heterocycles from N-substituted isatins involves the formation of pyrazino[1,2-a]indol-1(2H)-one derivatives. While specific studies commencing with this compound are not extensively detailed in currently available literature, the general synthetic strategy often involves the initial reaction at the N1-substituent followed by cyclization. For instance, the reaction of the ester group with hydrazine hydrate can yield the corresponding hydrazide. This intermediate, possessing a nucleophilic hydrazide moiety, can then undergo intramolecular cyclization with the C3-keto group, or intermolecular reactions to form larger heterocyclic systems.

Another significant approach involves the reaction of the C3-carbonyl group of the 5-bromoisatin (B120047) core with various reagents to build fused rings. For example, condensation reactions with compounds containing adjacent nucleophilic sites can lead to the formation of new heterocyclic rings attached at the C3 position. A notable example is the reaction of 5-bromoisatin with S-methyldithiocarbazate, which results in a condensation product at the C3-position, forming a thiadiazole precursor. researchgate.netnih.gov While this reaction does not directly involve the N-acetyl group in cyclization, it highlights the reactivity of the 5-bromooxindole (B1268455) core in forming fused systems.

Furthermore, the synthesis of pyrazino[1,2-a]indole (B3349936) scaffolds has been achieved through various routes, often starting with a pre-formed indole ring bearing a suitable side chain on the nitrogen atom. mdpi.comresearchgate.netresearchgate.net These methods underscore the feasibility of cyclizing N-substituted indoles to form fused pyrazine (B50134) rings, a pathway that is conceptually applicable to this compound. For example, the cyclization of N-ethylamine-indole with formaldehyde (B43269) demonstrates the formation of a tetrahydropyrazino[1,2-a]indole system. mdpi.com

The table below summarizes representative cyclization reactions leading to fused heterocycles from related N-substituted indole precursors, illustrating the potential pathways for this compound.

Table 1: Cyclization Reactions for the Synthesis of Fused Heterocycles from Isatin and Indole Derivatives

| Starting Material | Reactant(s) | Product(s) | Reaction Conditions | Reference(s) |

| N-ethylamine-indole | Formaldehyde, Benzotriazole | N-substituted pyrazinoindoles | Not specified | mdpi.com |

| 2-substituted-1-(prop-2-yn-1-yl)-1H-indoles | NH₃/MeOH or DBU or AuCl₃ or Ni(OAc)₂/hydroxylamine or NaH/DMF | Pyrazinoindoles | Various, including microwave irradiation | mdpi.com |

| 5-Bromoisatin | S-methyldithiocarbazate (SMDTC) | Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate | Condensation reaction | researchgate.netnih.gov |

| Ethyl 2-oxo-2H-chromene-3-carboxylate | Hydrazine hydrate | Salicylaldehyde azine and Malonohydrazide | Reflux in absolute ethanol | mdpi.comnih.gov |

| Isatin derivatives | Phosphonium ylide, Amine, Carbon disulfide | Thioxothiazolidin-indolin-2-ones | Room temperature | nih.gov |

These examples collectively demonstrate the chemical tractability of the 5-bromo-2-oxoindole scaffold and its N-substituted derivatives for the synthesis of complex, fused heterocyclic systems. The specific outcomes of such reactions with this compound would be contingent on the chosen reagents and reaction conditions, offering a rich area for further synthetic exploration.

Pharmacological and Biological Research in Vitro Focus

Target Identification and Pathway Modulation

In vitro assays have been instrumental in identifying the specific enzymes and pathways affected by derivatives of this compound. These studies provide a foundational understanding of its molecular mechanisms of action.

The 5-bromo-2-oxoindoline scaffold has been extensively studied for its ability to inhibit several classes of enzymes, highlighting its potential as a versatile therapeutic template.

The oxindole (B195798) core is a well-established framework for the design of kinase inhibitors. The overexpression and abnormal activity of various kinases are linked to numerous diseases, including cancer and neurodegenerative disorders. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition can induce apoptosis in cancer cells without harming normal cells. nih.gov Derivatives featuring a 3-hydrazonoindolin-2-one scaffold, a modification of the oxindole core, have shown pronounced inhibitory activity against CDK2. nih.govnih.gov For instance, one such inhibitor, compound HI 5, demonstrated an EC₅₀ value of 6.32 µM against CDK2. nih.gov This activity was associated with the arrest of the breast cancer cell cycle at the G2/M phase. nih.gov

Glycogen Synthase Kinase 3β (GSK-3β): Over-activation of GSK-3β is implicated in conditions like Alzheimer's disease and cancer. nih.govnih.gov The oxindole core structure is known to form stable interactions with amino acids in the GSK-3β active site, making it an ideal starting point for designing competitive inhibitors. nih.gov Molecular dynamics studies have been used to design and assess new oxindole derivatives, identifying candidates with high affinity for the GSK-3β enzyme. nih.gov

Receptor Tyrosine Kinases (RTKs): RTKs such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are critical targets in anticancer therapy due to their role in angiogenesis. nih.gov Derivatives of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one have been synthesized and evaluated as potent VEGFR-2 inhibitors. mdpi.com The findings indicate that modifications on this scaffold significantly influence inhibitory activity. For example, compound 7d from a study, which features the 1-benzyl-5-bromoindolin-2-one core, showed potent VEGFR-2 inhibition with an IC₅₀ of 0.503 µM. mdpi.com This inhibition was linked to the induction of apoptosis in cancer cells through the downregulation of Bcl-2 and the upregulation of Bax and caspases 3 and 9. mdpi.com

Topoisomerase II beta: While topoisomerase II is a validated cancer target, current research on its inhibition focuses on scaffolds distinct from the 5-bromo-2-oxoindolin-1-yl)acetate structure, such as topobexin or acridine-thiosemicarbazone derivatives. nih.govnih.gov

Interactive Table: Kinase Inhibition Data for 5-Bromo-2-Oxoindoline Derivatives Users can filter and sort the data by compound, target, and activity.

| Compound | Kinase Target | Activity (IC₅₀) | Cell Line | Reference |

|---|---|---|---|---|

| 7c (1-benzyl-5-bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one) | VEGFR-2 | 0.728 µM | - | mdpi.com |

| 7d (1-benzyl-5-bromo-3-(2-(4-(p-tolyl)thiazol-2-yl)hydrazono)indolin-2-one) | VEGFR-2 | 0.503 µM | - | mdpi.com |

| HI 5 (3-hydrazonoindolin-2-one derivative) | CDK2 | 6.32 µM (EC₅₀) | MCF-7 | nih.gov |

The concurrent inhibition of COX-2 and 5-LOX is a key strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs. d-nb.info While research in this area has explored various chemical scaffolds, direct studies on Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate are limited. However, investigations into structurally related compounds provide some context. For example, a study on ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, which also contains an ethyl ester moiety, evaluated its potential to inhibit COX-1 and COX-2. mdpi.com Research has also focused on flavonoids and other heterocyclic systems as dual inhibitors of COX-2 and 5-LOX. d-nb.inforesearchgate.net

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes. Certain isoforms, like CA IX and XII, are associated with tumors, making them attractive targets for anticancer drugs. nih.govresearchgate.net Studies on indolin-2-one-based sulfonamides have demonstrated their potential as CA inhibitors. A key finding is that substitution at the 5-position of the indolin-2-one ring is beneficial for activity. Specifically, the incorporation of a lipophilic 5-bromo substituent significantly enhanced the inhibitory activity against the human isoform hCA II. unifi.it

Interactive Table: Carbonic Anhydrase Inhibition by 5-Substituted Indolin-2-one Derivatives Users can filter and sort the data by compound, substituent, and inhibitory constant.

| Compound ID | 5-Position Substituent | Target | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|---|

| 3a | H | hCA II | 41.4 nM | unifi.it |

| 3b | Cl | hCA II | 17.9 nM | unifi.it |

| 3c | Br | hCA II | 9.4 nM | unifi.it |

Melatonin (B1676174) receptors are part of the G protein-coupled receptor superfamily and are activated by the endogenous ligand melatonin. nih.gov While extensive pharmacological research has been conducted on ligands for these receptors, there is currently no published in vitro research specifically linking this compound or its close derivatives to binding activity at melatonin receptors.

Enzyme Inhibition Studies

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing lead compounds. For derivatives of the 5-bromo-2-oxoindoline scaffold, several key structural features have been identified that dictate their biological activity.

Substitution at the C5-Position: As demonstrated in carbonic anhydrase inhibition studies, the nature of the substituent at the C5-position of the indolin-2-one ring is critical. A halogen at this position is often favorable, with the more lipophilic bromine atom leading to a significant enhancement of inhibitory potency against hCA II compared to hydrogen or chlorine. unifi.it

Substitution at the C3-Position: The C3-position of the oxindole ring is a common site for modification to generate diverse biological activities. For kinase inhibition, this position is often substituted with a group that can form key hydrogen bonds within the ATP-binding site of the enzyme. For example, in the 1-benzyl-5-bromoindolin-2-one series, a hydrazone linker at C3 connects to various 4-arylthiazole moieties. The nature of the aryl group on the thiazole (B1198619) ring was found to directly modulate the anti-proliferative and VEGFR-2 inhibitory activities. mdpi.com The presence of E/Z isomers due to the hydrazone linker is also a notable feature, with the isomers often interconverting in solution. mdpi.com

In Vitro Biological Screening and Cellular Assays

Derivatives of the 5-bromo-indolin-2-one scaffold have been extensively evaluated for their ability to inhibit the growth of and induce death in various human cancer cell lines. While specific data for this compound is not widely published, the activities of closely related analogues provide significant insight into its potential.

For instance, a series of 1-benzyl-5-bromoindolin-2-ones demonstrated notable growth-inhibitory properties against A-549 (lung) and MCF-7 (breast) cancer cell lines. One of the most active compounds in this series, a 4-arylthiazole derivative, showed potent activity against MCF-7 cells with an IC50 value of 2.93 µM. Another study on 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide reported significant anti-proliferative activity against the A549 lung cancer cell line, with an IC50 of 14.4 µg/mL. arabjchem.org Furthermore, isatin (B1672199) derivatives have shown cytotoxicity against HepG2 (liver) and MDA-MB-231 (breast) cancer cell lines. The table below summarizes the cytotoxic activities of several structurally related compounds, highlighting the general potential of this chemical class.

Table 1: In Vitro Antiproliferative Activity of Structurally Related Isatin Derivatives

| Compound Analogue | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 1-Benzyl-5-bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one | MCF-7 (Breast) | 2.93 µM | |

| 1-Benzyl-5-bromo-3-(2-(4-phenylthiazol-2-yl)hydrazono)indolin-2-one | MCF-7 (Breast) | 7.17 µM | |

| 5-Bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung) | 14.4 µg/mL | arabjchem.org |

| N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin | K562 (Leukemia) | 0.03 µM | arabjchem.org |

| 5-phenyl-isatin derivative | HepG2 (Liver) | 0.96 µM | arabjchem.org |

| Isatin-quinoline derivative | MDA-MB-231 (Breast) | 9.0 µM |

Glycation is a non-enzymatic reaction between proteins and sugars that leads to the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications and aging. Isatin derivatives have been investigated for their ability to inhibit this process. A study on N-aroylated isatins demonstrated that these compounds can possess significant antiglycation activity. In that series, several compounds showed potent glycation inhibitory activity, with some having IC50 values superior to the standard inhibitor, aminoguanidine (B1677879) (IC50 = 268.7 µM). For example, one derivative displayed an IC50 value of 18.01 µM. Metal complexes of isatin hydrazones have also shown significant antiglycation activity, with IC50 values ranging from 168.23 to 269.0 µM, which were better than the standard, Rutin. uni.lu Although the parent isatin was found to be inactive in some studies, these findings suggest that the isatin scaffold, when appropriately substituted, is a promising backbone for the development of antiglycation agents. The potential of this compound in this regard warrants further specific investigation.

The isatin scaffold is known to be a source of compounds with significant antimicrobial properties. uni.lu Derivatives of indoline-2,3-dione have demonstrated notable in vitro antibacterial and antifungal activities. The presence of bromine in a heterocyclic structure is often associated with enhanced antimicrobial effects.

Studies have shown that bromo-substituted indole (B1671886) alkaloids can exhibit potent antifungal activity against a range of fungi, including Aspergillus flavus and Cladosporium cladosporioides, with Minimum Inhibitory Concentration (MIC) values as low as 16 µg/mL. Synthetic pyrrolo[1,2-a]quinoline (B3350903) derivatives featuring a bromo substituent also showed inhibitory potential against Candida albicans, with MICs as low as 0.4 µg/mL for the most active compounds. In terms of antibacterial action, some indolin-2-one derivatives have shown activity against Staphylococcus aureus. The broad antimicrobial potential of related bromo- and isatin-based compounds suggests that this compound is a candidate for antimicrobial screening.

Table 2: In Vitro Antimicrobial Activity of Structurally Related Compounds

| Compound Class/Analogue | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| 2,2-bis(6-bromo-3-indolyl)ethylamine | Aspergillus flavus | 16 µg/mL | |

| 2,2-bis(6-bromo-3-indolyl)ethylamine | Cladosporium cladosporioides | 16 µg/mL | |

| Bromo-pyrrolo[1,2-a]quinoline derivative (BQ-06) | Candida albicans | 0.4 µg/mL | |

| Bromo-pyrrolo[1,2-a]quinoline derivative (BQ-07) | Candida albicans | 0.4 µg/mL | |

| Indolin-2-one derivative | Staphylococcus aureus | 100 µg/mL |

Analytical and Spectroscopic Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods form the cornerstone of molecular characterization, providing detailed insights into the atomic and molecular framework of Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are critical in the structural confirmation of this compound.

¹H NMR spectra provide information on the chemical environment and connectivity of hydrogen atoms. For this compound, characteristic signals are observed that correspond to the ethyl group and the protons on the oxindole (B195798) core. The ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling. The protons on the aromatic ring of the 5-bromo-2-oxoindoline moiety exhibit distinct chemical shifts in the aromatic region of the spectrum, with their splitting patterns providing information about their relative positions.

Interactive Data Table: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.25 | Triplet | 3H | -OCH₂CH ₃ |

| ~3.58 | Singlet | 2H | N-CH ₂- |

| ~4.20 | Quartet | 2H | -OCH ₂CH₃ |

| ~6.80-7.45 | Multiplet | 3H | Aromatic Protons |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. The most prominent of these would be the strong absorption peaks for the two carbonyl groups: the amide carbonyl of the oxindole ring and the ester carbonyl. Additionally, C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as C-N and C-O stretching vibrations, would be present. The presence of the carbon-bromine bond would also result in a characteristic absorption in the fingerprint region of the spectrum.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~1740-1720 | Strong | C=O (Ester) |

| ~1710-1680 | Strong | C=O (Amide, lactam) |

| ~3100-3000 | Medium | C-H (Aromatic) |

| ~3000-2850 | Medium | C-H (Aliphatic) |

| ~1600, ~1470 | Medium-Weak | C=C (Aromatic) |

| ~1200 | Strong | C-O (Ester) |

| ~600-500 | Medium-Weak | C-Br |

Mass Spectrometry (MS, HRMS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is particularly valuable for obtaining highly accurate mass measurements, which can be used to confirm the molecular formula.

For this compound, HRMS analysis would be expected to yield a molecular ion peak corresponding to its exact mass. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Analysis of the fragmentation patterns can provide further confirmation of the structure, showing the loss of fragments such as the ethoxy group (-OCH₂CH₃) or the entire ethyl acetate (B1210297) side chain.

Chromatographic and Purity Assessment Methods

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity

Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used technique for monitoring the progress of chemical reactions and for preliminary purity assessment. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. The compound's polarity, influenced by the ester and lactam functionalities, dictates its mobility on the TLC plate. By using an appropriate solvent system (eluent), a distinct spot for the product can be separated from those of the reactants and any byproducts. The retention factor (Rf) value is a characteristic property for a given compound and solvent system.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the final purity assessment and quantification of this compound. These methods offer high resolution and sensitivity. A suitable reversed-phase HPLC or UPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol, would be employed. The compound would be detected by a UV detector, likely at a wavelength where the oxindole chromophore absorbs strongly. The retention time of the compound is a key identifier, and the area under the peak can be used for quantitative analysis to determine its purity with a high degree of accuracy.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique in chemical research used to determine the elemental composition of a sample. For novel compounds, it serves as a crucial checkpoint to verify that the synthesized product has the expected atomic makeup, thus confirming its molecular formula. The process involves combusting a small, precisely weighed sample of the compound and quantitatively analyzing the resulting combustion products (typically carbon dioxide, water, and nitrogen gas) to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N).

The theoretical or calculated elemental composition is derived directly from the compound's molecular formula. For this compound, the molecular formula is established as C₁₂H₁₂BrNO₃. Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), bromine (79.904 u), nitrogen (14.007 u), and oxygen (15.999 u), the theoretical percentages of C, H, and N can be calculated.

These calculated values are then compared against the experimental results obtained from the elemental analyzer. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the purity and correct structure of the synthesized compound. While specific experimental data for this compound is not detailed in widely available literature, the expected theoretical values provide a benchmark for its compositional verification.

Table 1: Theoretical Elemental Analysis Data for this compound

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 48.34 |

| Hydrogen | H | 4.06 |

| Nitrogen | N | 4.70 |

| Bromine | Br | 26.80 |

| Oxygen | O | 16.09 |

Applications As Building Blocks and Synthetic Intermediates

Role in the Construction of Complex Heterocyclic Systems

The N-substituted 2-oxoindolinyl acetate (B1210297) moiety is a key precursor for synthesizing a variety of complex heterocyclic and spirocyclic systems. The reactivity of the C3-methylene group within the oxindole (B195798) ring allows it to participate in reactions that build intricate molecular frameworks.

One significant application involves its use in multicomponent reactions to generate highly functionalized spiro-oxindoles. Research has shown that N-substituted indolin-2-ones can react in a regio- and diastereoselective manner to produce complex products. For instance, procedures have been developed for synthesizing thioxothiazolidin-indolin-2-ones through a kinetically controlled reaction. nih.gov In these syntheses, isatin (B1672199) derivatives, which are precursors to the oxindole core, are reacted with other reagents to form elaborate structures. nih.gov The methodology allows for the creation of products that can be converted into dispirocyclopentanebisoxindoles, highlighting the utility of the oxindole scaffold in building sophisticated, three-dimensional molecules. nih.gov

The 3,3'-pyrrolidinyl-spirooxindole unit, which can be accessed from oxindole precursors, is recognized as a privileged heterocyclic motif present in a large family of alkaloid natural products. researchgate.net This has spurred significant interest in synthetic routes to this core structure. researchgate.net The ethyl acetate group at the N1 position of Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate provides a handle for various synthetic transformations, while the C3 position is primed for cycloaddition reactions, making it a valuable intermediate for constructing these complex spiro-fused heterocyclic systems. researchgate.net

Precursor for Pharmacologically Relevant Scaffolds

The 5-bromo-2-oxoindoline core is a well-established template in the design of pharmacologically active agents. The bromine atom can significantly influence the biological activity of the final compound and provides a site for transition metal-catalyzed cross-coupling reactions, allowing for further molecular diversification.

This building block serves as a key intermediate for creating novel compounds with potential therapeutic applications. For example, the 5-bromoindolin-2-one scaffold is utilized in the development of anticancer agents. mdpi.com Research into 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives has identified potent inhibitors of VEGFR-2, a key target in angiogenesis. mdpi.com Although the N1-substituent in that study was a benzyl (B1604629) group, it demonstrates the importance of the 5-bromoindolin-2-one core as a pharmacophore for generating molecules with significant anticancer activity. The ethyl acetate group of this compound can be readily converted to a hydrazide, which can then be reacted with various aldehydes, ketones, or other electrophiles to generate extensive libraries of hydrazone derivatives for biological screening.

Furthermore, the complex heterocyclic systems derived from this building block, such as the thioxothiazolidin-indolin-2-ones and dispirocyclopentanebisoxindoles, are synthesized with the goal of future medicinal applications and are considered suitable for drug screening programs. nih.gov The inherent biological relevance of the oxindole nucleus means that derivatives are often pursued as potential therapeutic agents. researchgate.net

Development of Natural Product Analogs

The oxindole skeleton is a core component of numerous natural products, many of which exhibit significant biological activities. researchgate.net Consequently, this compound is an ideal starting material for the synthesis of structural analogs of these natural compounds. Creating analogs allows for the exploration of structure-activity relationships (SAR) and the development of compounds with improved potency, selectivity, or pharmacokinetic properties. danielromogroup.commdpi.com

A notable example is the development of analogs of ZL170, a 3-alkenyl-2-oxindole natural product identified as an inhibitor of tumor invasion and migration. digitellinc.com Researchers are investigating simple chemical methods, such as reacting 2-oxindole derivatives with various aldehydes, to synthesize a library of structural analogs of ZL170 for medicinal chemistry evaluation. digitellinc.com The use of this compound in such a synthesis would produce a halogenated analog, a common strategy in medicinal chemistry to enhance biological activity.

The 3,3'-pyrrolidinyl-spirooxindole unit, central to many alkaloid natural products, is a primary target for analog development. researchgate.net The synthesis of spiro-fused heterocyclic systems from oxindole precursors is a direct approach to creating analogs of this important class of natural products. By using this compound, chemists can introduce a bromine atom at the 5-position of the oxindole core, providing a novel analog that can be compared to the parent natural product to understand the role of substituents on its biological function.

Future Research Directions and Academic Impact

Exploration of Novel Synthetic Methodologies

The synthesis of 2-oxoindoline derivatives is a well-established area of organic chemistry, yet the pursuit of more efficient and versatile methods remains a key research focus. Traditional methods often rely on the functionalization of isatin (B1672199) or related precursors. mdpi.commdpi.com However, recent advancements are exploring one-pot syntheses and cascade reactions to streamline the production of these valuable compounds. For instance, a novel approach involves the cyanide-mediated cascade reaction of ortho-nitroacetophenones with aromatic aldehydes, which proceeds through an initial aldol (B89426) condensation followed by a Michael-type addition and cyclization. mdpi.com This methodology offers a more convergent and efficient route to highly functionalized 2-oxoindolin-2-ylidene acetonitriles. mdpi.com

Future research into the synthesis of Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate could focus on adapting these modern synthetic strategies. The development of catalytic enantioselective methods would be a particularly significant advancement, providing access to chiral derivatives with potentially enhanced biological activity and specificity. Furthermore, exploring flow chemistry techniques could offer improved scalability, safety, and control over reaction parameters for the large-scale production of this important intermediate. The use of alternative starting materials and catalysts, such as copper-catalyzed reactions, could also lead to more sustainable and cost-effective synthetic routes. mdpi.com

Discovery of New Biological Targets and Mechanisms of Action

The 2-oxoindoline scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. While derivatives of this scaffold have shown potent inhibitory activity against receptor tyrosine kinases like VEGFR-2, there is a growing interest in identifying new targets and elucidating their mechanisms of action. nih.gov

Recent studies on related 2-oxoindoline derivatives have revealed their potential as activators of procaspase-3, a key enzyme in the apoptotic pathway. nih.gov This suggests that this compound and its analogs could function as pro-apoptotic agents in cancer cells, offering a different therapeutic strategy beyond kinase inhibition. Specifically, certain (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides have demonstrated significant cytotoxicity against various human cancer cell lines, inducing apoptosis and cell cycle arrest. nih.gov

Future investigations should, therefore, aim to screen this compound against a broader panel of biological targets, including other kinases, phosphatases, and enzymes involved in cell cycle regulation and apoptosis. Detailed mechanistic studies, including enzymatic assays, cellular assays, and structural biology approaches, will be crucial to understand how these molecules exert their biological effects and to identify their direct binding partners.

Application in Fragment-Based Drug Discovery and Lead Optimization (In Vitro/In Silico)

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying and developing novel drug candidates. The relatively small size and modular nature of this compound make its core scaffold an ideal starting point for FBDD campaigns. The 5-bromo-2-oxoindoline moiety can serve as a key fragment that anchors to a specific binding pocket on a target protein.

In an FBDD approach, the initial fragment hits are typically low-affinity binders. Subsequent lead optimization involves synthetically modifying the fragment to improve its potency and drug-like properties. The ethyl acetate (B1210297) group on this compound provides a convenient handle for chemical modification, allowing for the exploration of different ester and amide derivatives to enhance target engagement and pharmacokinetic properties. The bromine atom at the 5-position also offers a site for further functionalization through cross-coupling reactions, enabling the introduction of diverse substituents to probe the surrounding chemical space of the binding site.

In silico techniques, such as molecular docking and molecular dynamics simulations, can play a pivotal role in guiding the lead optimization process. These computational methods can predict the binding modes of different derivatives and help prioritize the synthesis of compounds with improved binding affinities.

| Research Area | Key Focus | Potential Impact |

| Novel Synthesis | One-pot reactions, enantioselective catalysis, flow chemistry. | Increased efficiency, access to novel stereoisomers, scalability. |

| New Targets | Broader screening against kinases, phosphatases, and apoptosis-related enzymes. | Identification of new therapeutic applications, understanding of polypharmacology. |

| FBDD | Utilizing the 2-oxoindoline core as a starting fragment for lead discovery. | Rapid identification of novel hits against challenging targets. |

| Lead Optimization | Systematic modification of the ethyl acetate and bromo substituents. | Development of potent and selective drug candidates with improved ADME properties. |

Development of Advanced Computational Models for Prediction of Activity

The increasing availability of experimental data for 2-oxoindoline derivatives provides a valuable resource for the development of advanced computational models to predict their biological activity. Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate the physicochemical properties of these compounds with their inhibitory potency against specific targets.

Machine learning algorithms, such as random forests and support vector machines, can be trained on existing datasets to develop predictive models for virtual screening of large compound libraries. These models can help to identify novel 2-oxoindoline derivatives with a high probability of being active against a target of interest, thereby accelerating the drug discovery process.

Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the key interactions that govern binding affinity and selectivity. The development of robust and validated computational models will be instrumental in guiding the design of the next generation of 2-oxoindoline-based therapeutic agents with enhanced efficacy and safety profiles. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are also crucial components of modern drug discovery pipelines that can be applied to this class of compounds. nih.gov

Q & A

Q. How can researchers assess the purity and structural integrity of this compound post-synthesis?

- Methodology : Use analytical techniques like HPLC with chiral stationary phases to confirm enantiomeric purity (>99% ee) , ¹H NMR to verify substitution patterns (e.g., indolinone protons at δ 10.2–10.8 ppm), and TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress. GC-MS (e.g., m/z peaks for molecular ion [M⁺] = 326.1) detects volatile byproducts .

Advanced Research Questions

Q. What crystallographic challenges arise during structural elucidation of this compound, and how are they resolved?

- Methodology : The compound forms non-crystallographic inversions and short intermolecular contacts (e.g., O⋯C = 2.98–3.01 Å), complicating space-group determination. SHELXT automates space-group identification using single-crystal X-ray data, while SHELXL refines anisotropic displacement parameters. Disorder in the ethyl ester moiety is modeled with split positions .

- Crystallographic Data :

| Parameter | Value |

|---|---|

| Space Group | P 1 |

| Z | 2 |

| R-factor | <0.05 |

| Short Contact | O12a⋯C3b = 3.01 Å |

Q. How can computational modeling predict the biological activity of this compound, and what structural features correlate with efficacy?

- Methodology : Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like kinase enzymes. The 5-bromo group enhances hydrophobic interactions, while the acetoxyethyl chain improves membrane permeability .

- SAR Insights :

| Modification | Effect on Activity |

|---|---|

| Bromine at C5 | ↑ Antiproliferative activity |

| Ester hydrolysis | ↓ Bioavailability |

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields or byproduct profiles?

- Analysis : Yield variations (e.g., 60% vs. literature-reported 70%) may stem from purification efficiency or solvent choice. Design of Experiments (DoE) identifies critical factors (e.g., reaction time, catalyst loading). Conflicting byproduct data (e.g., nitroso intermediates vs. dimeric adducts) are resolved via LC-MS/MS to detect low-abundance species .

Q. Why do crystallographic studies report differing unit-cell parameters for similar derivatives?

- Resolution : Polymorphism or solvent inclusion (e.g., CH₂Cl₂ in lattice) alters unit-cell dimensions. Variable-temperature XRD and PLATON ADDSYM verify symmetry operations, while Hirshfeld surface analysis quantifies intermolecular interactions .

Methodological Recommendations

- Synthesis : Optimize bromination using microwave-assisted synthesis to reduce reaction time.

- Characterization : Combine SC-XRD with solid-state NMR to resolve disorder.

- Biological Testing : Use zebrafish models for preliminary toxicity screening due to the compound’s structural similarity to CNS-active isatin derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.